Fmoc-Homoarg(Pmc)-OH

説明

Significance of Homoarginine Derivatives in Advanced Peptide and Peptidomimetic Chemistry

Homoarginine is a non-proteinogenic α-amino acid that is a higher homolog of arginine, featuring an additional methylene (B1212753) group in its side chain. wikipedia.org This structural modification has significant implications in the field of peptide and peptidomimetic chemistry. The incorporation of homoarginine in place of arginine can confer desirable properties to synthetic peptides. One of the most significant advantages is the potential for increased resistance to enzymatic degradation by trypsin-like enzymes, which typically cleave peptide bonds at the carboxyl side of arginine and lysine (B10760008) residues. nih.gov This enhanced stability can prolong the half-life and bioavailability of therapeutic peptides.

Furthermore, homoarginine can influence the biological activity of peptides. It serves as a substrate for nitric oxide synthase (NOS) and can inhibit the enzyme arginase, leading to increased intracellular arginine concentrations and consequently, enhanced nitric oxide (NO) production. wikipedia.org Given the critical role of NO in various physiological processes, homoarginine-containing peptides are valuable tools for investigating and modulating these pathways. The unique structural and biochemical properties of homoarginine make its derivatives, such as Fmoc-Homoarg(Pmc)-OH, essential for designing novel peptides and peptidomimetics with tailored stability and biological functions. wikipedia.orgnih.gov

Historical Context of Fmoc-Based Protection Strategies in Organic Synthesis

The development of modern peptide synthesis is deeply rooted in the evolution of protecting group chemistry. publish.csiro.aupeptide-li.com A pivotal moment in this history was the development of solid-phase peptide synthesis (SPPS) by R. B. Merrifield in the 1960s, a technology that anchors a growing peptide chain to an insoluble resin support, simplifying the purification process. lgcstandards.compeptide.com Early SPPS strategies predominantly relied on the tert-butyloxycarbonyl (Boc) group for temporary protection of the Nα-amino group. altabioscience.com This method, however, required the use of harsh acids like liquid hydrogen fluoride (B91410) (HF) for the final cleavage of the peptide from the resin, which necessitated specialized equipment. altabioscience.com

A major breakthrough occurred in 1970 when Louis A. Carpino and Grace Y. Han introduced the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. peptide.com In the late 1970s, Eric Atherton and Bob Sheppard integrated Fmoc chemistry into SPPS, establishing a milder and more versatile alternative to the Boc/Bzl strategy. lgcstandards.compeptide.com The core advantage of the Fmoc strategy is its orthogonality; the Fmoc group is cleaved under mild basic conditions (typically with piperidine), while acid-labile protecting groups are used for the amino acid side chains and for linking the peptide to the resin. lgcstandards.comaltabioscience.com This allows for the final deprotection and resin cleavage to be performed with the much milder trifluoroacetic acid (TFA). lgcstandards.com The rapid and efficient nature of Fmoc chemistry, along with its compatibility with a wide range of functionalities, has made it the predominant method for peptide synthesis in both academic and industrial research. publish.csiro.aualtabioscience.com

Academic Overview of the Pmc Protecting Group in Arginine Side-Chain Chemistry

Compared to earlier sulfonyl-based protecting groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), the Pmc group is more readily cleaved by TFA, which helps to increase peptide yields and minimize side products arising from incomplete deprotection. peptide.compeptide.com However, a notable drawback of the Pmc group is its potential to cause alkylation of sensitive tryptophan residues during cleavage. peptide.com This led to the development of the even more acid-labile Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, which reduces this side reaction and is removed more rapidly. peptide.compeptide.com Despite the advantages of Pbf, Fmoc-Arg(Pmc)-OH remains a widely utilized and effective derivative for incorporating arginine into peptides. peptide.compeptide.com

| Protecting Group | Full Name | Relative Acid Lability | Key Advantage | Key Disadvantage |

|---|---|---|---|---|

| Mtr | 4-methoxy-2,3,6-trimethylbenzenesulfonyl | Low | Early option for Fmoc synthesis | Requires harsh acid/prolonged time for complete removal peptide.com |

| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Medium | Good compatibility with standard TFA cleavage peptide.compeptide.com | Can cause alkylation of Tryptophan residues peptide.com |

| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | High | Rapid cleavage; reduced Tryptophan alkylation peptide.compeptide.com | Higher cost compared to Pmc |

Scope and Academic Relevance of this compound Research Trajectories

The academic relevance of this compound lies in its direct application to the synthesis of novel, biologically active peptides and peptidomimetics. Research trajectories utilizing this compound focus on leveraging the unique properties of homoarginine to create peptides with enhanced therapeutic potential. By using this compound in standard Fmoc-SPPS protocols, researchers can systematically replace arginine residues with homoarginine to study structure-activity relationships. alfa-chemistry.com

The primary research applications include:

Developing Enzyme-Resistant Peptides: A major focus is the creation of peptide-based drugs with improved metabolic stability. The substitution of arginine with homoarginine can prevent cleavage by trypsin-like proteases, thereby extending the in vivo activity of the peptide. nih.gov

Modulating Biological Pathways: Researchers use homoarginine-containing peptides to explore and influence biological systems where arginine is a key modulator, such as in the nitric oxide signaling pathway. wikipedia.org

Investigating Protein-Protein Interactions: As arginine's positively charged guanidinium (B1211019) group is often crucial for protein interactions, substituting it with the slightly larger homoarginine allows for detailed studies of the steric and electronic requirements at binding interfaces. a2bchem.comnih.gov

Structure

2D Structure

3D Structure

特性

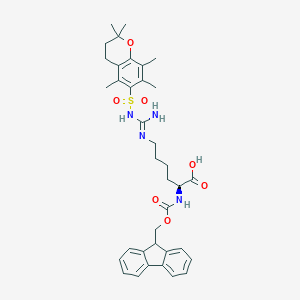

IUPAC Name |

(2S)-6-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)24-17-18-36(4,5)47-31(21)24)48(44,45)40-34(37)38-19-11-10-16-30(33(41)42)39-35(43)46-20-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29/h6-9,12-15,29-30H,10-11,16-20H2,1-5H3,(H,39,43)(H,41,42)(H3,37,38,40)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSYLAIWMWFQRW-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Approaches to Fmoc Homoarg Pmc Oh and Its Precursors

Chemoenzymatic Synthetic Pathways for Homoarginine Scaffolds

Chemoenzymatic synthesis offers a powerful approach to generating chiral amino acid scaffolds, leveraging the high selectivity and efficiency of enzymes. While specific chemoenzymatic routes directly yielding Fmoc-Homoarg(Pmc)-OH are not extensively detailed in the literature, the principles are applicable to the synthesis of the homoarginine backbone itself. Enzymes can be employed for the stereoselective synthesis or resolution of amino acids, or for specific functional group transformations. For instance, enzymes have been utilized in the synthesis of various amino acid derivatives, including those with guanidino functionalities, by catalyzing specific C-N bond formations or modifications google.comumich.edu. The enzyme VioC, from the viomycin (B1663724) biosynthetic pathway, has been shown to perform a 3,4-desaturation on L-homoarginine, indicating that enzymatic transformations can be applied to the homoarginine structure researchgate.net. Such enzymatic routes can provide enantiomerically pure homoarginine precursors, which can then be subjected to chemical protection steps to yield this compound.

Stereoselective Synthesis of this compound

Ensuring the correct stereochemistry, typically the L-configuration for biological applications, is paramount in the synthesis of amino acid building blocks like this compound chemicalbook.com. Stereoselective synthesis aims to produce a single enantiomer or a highly enriched mixture. This can be achieved through several strategies:

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials, such as L-amino acids or their derivatives, to build the target molecule.

Asymmetric Catalysis: Employing chiral catalysts (metal complexes or organocatalysts) to direct the formation of a specific stereoisomer during key bond-forming reactions ineosopen.orggoogle.com.

Enzymatic Resolution: Using enzymes to selectively react with or separate one enantiomer from a racemic mixture mdpi.com.

The Fmoc group itself is generally introduced under conditions that preserve the α-carbon's stereochemistry google.com. The synthesis of the homoarginine backbone or its derivatization must therefore incorporate a stereoselective step. For example, asymmetric hydrogenation or other enantioselective transformations can be used to establish the chiral center ineosopen.orggoogle.com. The importance of high enantiomeric purity cannot be overstated; even minor amounts of the D-enantiomer can lead to significant structural and functional defects in synthesized peptides, impacting their biological activity and folding researchgate.net.

Optimization of Protecting Group Orthogonality for this compound

The utility of this compound in SPPS relies heavily on the orthogonal nature of its protecting groups. Orthogonality refers to the ability to selectively remove one protecting group without affecting others or the peptide chain itself, allowing for precise control over the synthetic process iris-biotech.dealtabioscience.compeptide.com.

Fmoc (9-fluorenylmethyloxycarbonyl): This group protects the α-amino terminus and is characteristically labile to mild bases, commonly removed by treatment with piperidine (B6355638) in dimethylformamide (DMF) iris-biotech.dealtabioscience.compeptide.comnih.govnih.govbachem.comozonespecialities.inpeptide.compeptide.com. Its removal is rapid and efficient, typically occurring within minutes.

Pmc (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): This group protects the guanidino moiety of homoarginine. It is acid-labile and is typically removed using strong acids, such as trifluoroacetic acid (TFA), often in conjunction with scavengers. The Pmc group exhibits similar acid lability to the tert-butyl (tBu) group commonly used for side-chain protection in Fmoc-SPPS iris-biotech.depeptide.comnih.govozonespecialities.inpeptide.compeptide.com. This similarity allows for the simultaneous removal of the Pmc group and other acid-labile side-chain protecting groups, as well as cleavage of the peptide from the solid support, in a single final deprotection step ozonespecialities.inpeptide.com.

The combination of the base-labile Fmoc and the acid-labile Pmc groups provides the necessary orthogonality for stepwise peptide elongation. While Pmc is effective, it can sometimes lead to alkylation of tryptophan residues during the final cleavage step, a concern that has led to the development of alternative, more tryptophan-compatible guanidino protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) nih.govpeptide.com. However, Pmc remains a widely used and effective protecting group.

Table 1: Protecting Groups and Orthogonality in Fmoc-SPPS

| Protecting Group | Protected Moiety | Lability/Removal Conditions | Orthogonal to Fmoc? | Notes |

| Fmoc | α-amino | Piperidine (mild base) | N/A | Base-labile; removed after each coupling step. |

| Pmc | Guanidino | TFA (strong acid) | Yes | Acid-labile; typically removed with other acid-labile side-chain groups and during resin cleavage. Can cause tryptophan alkylation. |

| tBu | Hydroxyl, Carboxyl | TFA (strong acid) | Yes | Acid-labile; commonly used for Ser, Thr, Asp, Glu. Removed simultaneously with Pmc and peptide cleavage. |

| Pbf | Guanidino | TFA (strong acid) | Yes | Acid-labile; similar to Pmc but often preferred for tryptophan-containing peptides due to reduced alkylation. More labile than Pmc. |

| Boc | α-amino | TFA (strong acid) | No | Acid-labile; used in Boc-SPPS, not orthogonal to acid-labile side-chain groups. |

Synthetic Route Modifications for Enhanced Yield and Purity

Optimizing synthetic routes is crucial for achieving high yields, purity, and cost-effectiveness, especially when scaling up production. This involves careful selection of reagents, solvents, reaction conditions, and purification strategies.

Considerations for Gram-Scale and Multi-Gram Synthesis Methodologies

Scaling up the synthesis of Fmoc-protected amino acids from laboratory bench scale to gram or multi-gram quantities requires careful consideration of several factors:

Reagent Stoichiometry and Cost: Minimizing the use of expensive reagents and optimizing stoichiometry to reduce waste and cost per unit.

Reaction Kinetics and Throughput: Identifying conditions that allow for faster reaction times without compromising yield or purity.

Solvent Selection: Choosing solvents that are effective, safe, environmentally friendly, and easily removed or recycled.

Purification Strategies: Developing robust and scalable purification methods, such as crystallization or preparative chromatography, that can handle larger quantities.

Process Safety: Ensuring that all steps are safe to perform on a larger scale, considering potential hazards like exothermic reactions or the handling of hazardous chemicals.

An example of successful multigram synthesis is the preparation of Fmoc-L-homopropargylglycine-OH, where an 18-gram scale was achieved with optimized conditions to preserve optical activity and yield nih.gov. Similarly, established protocols for commercially available Fmoc-amino acids indicate that efficient scale-up methodologies are well-developed within the chemical industry altabioscience.com. The general availability of Fmoc-Arg(Pmc)-OH suggests that such scale-up processes are in place ozonespecialities.inpeptide.com.

Impact of Reaction Conditions on Enantiomeric Purity and Control

Maintaining enantiomeric purity throughout the synthesis is critical. Certain reaction conditions can lead to racemization (epimerization), particularly at the α-carbon of the amino acid.

pH Sensitivity: Harsh acidic or basic conditions can promote epimerization. For Fmoc chemistry, the base-lability of the Fmoc group necessitates the use of mild bases for its removal. Similarly, while Pmc requires acidic conditions for removal, overly aggressive or prolonged acid exposure could potentially impact stereochemical integrity, although Pmc is generally considered stable under typical TFA cleavage conditions researchgate.netnih.govnih.gov.

Temperature: Elevated temperatures can sometimes accelerate side reactions, including racemization. Therefore, reactions are often conducted at controlled temperatures, sometimes at or below room temperature, to preserve enantiomeric purity ineosopen.orgorganic-chemistry.org.

Reagent Choice: The specific coupling reagents, activating agents, and bases used can influence the degree of racemization. For instance, certain coupling agents are known to minimize epimerization during peptide bond formation altabioscience.comnih.gov.

Careful control over reaction parameters such as temperature, pH, reaction time, and the selection of appropriate reagents is essential to ensure that the final this compound product possesses high enantiomeric purity, typically exceeding 98% ee nih.gov.

Compound List:

this compound

Homoarginine

Arginine

Fmoc (9-fluorenylmethyloxycarbonyl)

Pmc (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

tBu (tert-butyl)

Boc (tert-butyloxycarbonyl)

L-homoarginine

Strategic Integration of Fmoc Homoarg Pmc Oh in Solid Phase Peptide Synthesis Spps Methodologies

Fmoc-SPPS Protocols for Incorporating Homoarginine Residues

The successful integration of the bulky Fmoc-Homoarg(Pmc)-OH residue into a growing peptide chain relies on optimized protocols that ensure efficient amide bond formation.

Coupling Reagent Selection and Activation Mechanisms for this compound

The choice of coupling reagent is critical for activating the carboxylic acid group of this compound to facilitate its reaction with the N-terminal amine of the resin-bound peptide. Common classes of coupling reagents used in Fmoc-SPPS include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. merckmillipore.combachem.com

Carbodiimides , such as N,N'-diisopropylcarbodiimide (DIC), are widely used activators. bachem.com In the presence of an additive like OxymaPure (ethyl cyano(hydroxyimino)acetate), DIC forms a highly reactive O-acylisourea intermediate, which then reacts with the free amine on the peptide chain. merckmillipore.comresearchgate.net This method is cost-effective and the resulting urea (B33335) byproduct is soluble in common SPPS solvents. bachem.com

Phosphonium salts , like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and aminium/uronium salts , such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient coupling reagents. bachem.com They react with the Fmoc-amino acid to form an active ester, which rapidly acylates the terminal amine. These reagents are particularly useful for sterically hindered couplings. bachem.comgyrosproteintechnologies.com

The activation mechanism generally involves the formation of a more reactive species that is susceptible to nucleophilic attack by the peptide's N-terminal amine. The presence of additives like HOBt (Hydroxybenzotriazole) or OxymaPure helps to suppress side reactions and minimize racemization. merckmillipore.com

Optimization of Coupling Efficiency for Sterically Hindered and Homoarginine Residues

The bulky nature of both the Fmoc group and the Pmc-protected guanidinium (B1211019) side chain of homoarginine can impede coupling efficiency. chempep.comnih.gov Several strategies can be employed to overcome this steric hindrance and drive the reaction to completion:

Double Coupling: Repeating the coupling step with a fresh portion of activated this compound can significantly improve the yield for difficult couplings. gyrosproteintechnologies.com

Extended Reaction Times: Allowing the coupling reaction to proceed for a longer duration can help to ensure complete acylation. merckmillipore.com

Choice of Solvent: Solvents like N-butylpyrrolidinone (NBP) have been explored as alternatives to the standard N,N-dimethylformamide (DMF), although viscosity can be a factor affecting reagent penetration into the resin. rsc.org

Use of High-Efficiency Reagents: Employing powerful coupling reagents like HATU or PyBOP is often necessary for incorporating sterically demanding residues. bachem.compeptide.com

Monitoring Reaction Completion: Utilizing qualitative tests like the Kaiser (ninhydrin) test can confirm the absence of free primary amines, indicating a successful coupling reaction before proceeding to the next deprotection step. iris-biotech.de

Microwave-Assisted Peptide Synthesis with this compound

Microwave-assisted peptide synthesis (MAPS) has emerged as a powerful technique to accelerate SPPS. biotage.comcreative-peptides.com The application of microwave energy can significantly shorten the time required for both the deprotection and coupling steps. creative-peptides.comgoogle.com

For challenging residues like this compound, microwave irradiation offers several advantages:

Increased Reaction Rates: Microwave energy provides rapid and uniform heating, which accelerates the chemical reactions, leading to shorter cycle times. chempep.comcreative-peptides.com

Improved Coupling Efficiency: By overcoming kinetic barriers, microwave heating can enhance the coupling efficiency of bulky amino acids, resulting in higher purity of the crude peptide. researchgate.netbiotage.comsigmaaldrich.cn

Reduced Side Reactions: The shortened reaction times at elevated temperatures can minimize the occurrence of side reactions that may happen during prolonged standard coupling procedures. creative-peptides.com

This technology is particularly beneficial for the synthesis of long or otherwise difficult peptide sequences containing multiple bulky or aggregation-prone residues. creative-peptides.comsigmaaldrich.cn

Side-Chain Protection Strategy for Homoarginine and Related Analogues

The guanidinium group of homoarginine is highly basic and requires robust protection throughout the SPPS process to prevent unwanted side reactions. The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group is a widely used protecting group for this purpose.

Comparative Analysis of Pmc versus Alternative Guanidine (B92328) Protecting Groups (e.g., Pbf, Mtr, Boc)

| Protecting Group | Full Name | Relative Acid Lability | Key Characteristics |

| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | More labile than Mtr, less labile than Pbf. peptide.compeptide.com | Good stability during Fmoc-SPPS; Cleavage with TFA can lead to alkylation of tryptophan residues. peptide.com |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Most labile of the common sulfonyl groups. peptide.com | Rapidly removed with TFA, reducing tryptophan alkylation side reactions compared to Pmc. peptide.com Preferred for peptides with multiple Arg residues. peptide.com |

| Mtr | 4-Methoxy-2,3,6-trimethylphenylsulfonyl | Less labile than Pmc and Pbf. peptide.compeptide.com | Requires harsher acid conditions or prolonged TFA treatment for complete removal, which can lead to side reactions. peptide.comsigmaaldrich.com |

| Boc | tert-Butoxycarbonyl | Requires harsher deprotection conditions than sulfonyl groups. chempep.commerckmillipore.com | Used as a di-Boc protected derivative; avoids sulfonation side reactions associated with Pmc/Pbf/Mtr upon cleavage. merckmillipore.com |

This table provides a comparative overview of common protecting groups for the guanidine side chain in Fmoc-SPPS.

The Pbf group is often preferred over Pmc, especially in sequences containing tryptophan, as it is more labile and less prone to causing side reactions during final cleavage. peptide.compeptide.com The Mtr group is less commonly used in modern Fmoc-SPPS due to its higher acid stability. peptide.compeptide.com The di-Boc strategy offers an alternative that avoids sulfonyl-related side products but may require modified coupling protocols due to its bulkiness. merckmillipore.com

Acid Lability Profiles and Differential Deprotection Strategies in this compound Synthesis

The Pmc group is designed to be stable to the basic conditions (typically 20% piperidine (B6355638) in DMF) used for the removal of the Nα-Fmoc group during each cycle of SPPS. peptide.com It is, however, labile to strong acids, allowing for its removal concurrently with the cleavage of the peptide from the resin. peptide.comthermofisher.com

The final deprotection step typically involves treating the peptide-resin with a cocktail based on trifluoroacetic acid (TFA). sigmaaldrich.comsigmaaldrich.com The Pmc group is cleaved via an acid-catalyzed mechanism. The cleavage time for the Pmc group is generally 1-3 hours in a standard TFA cocktail. sigmaaldrich.com

The relative acid labilities of different protecting groups (Pbf > Pmc > Mtr) allow for some level of differential deprotection, although this is less common in standard Fmoc-SPPS where global deprotection is the goal. peptide.compeptide.com The key consideration is ensuring complete removal of the protecting group to avoid incomplete deprotection, which can complicate purification. For peptides containing multiple arginine residues protected with Pmc, extended cleavage times may be necessary to ensure all groups are removed. peptide.comnih.gov To mitigate side reactions during cleavage, such as the alkylation of sensitive residues like tryptophan by the released Pmc cation, scavengers like water, triisopropylsilane (B1312306) (TIS), or thioanisole (B89551) are included in the TFA cleavage cocktail. peptide.comsigmaaldrich.com

Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| Boc | tert-Butoxycarbonyl |

| DIC | N,N'-Diisopropylcarbodiimide |

| DMF | N,N-Dimethylformamide |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| This compound | Nα-Fmoc-Nω-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-homoarginine |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HOBt | Hydroxybenzotriazole |

| Mtr | 4-Methoxy-2,3,6-trimethylphenylsulfonyl |

| NBP | N-Butylpyrrolidinone |

| OxymaPure | Ethyl cyano(hydroxyimino)acetate |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |

| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate |

| TFA | Trifluoroacetic acid |

| TIS | Triisopropylsilane |

Mitigation of Undesired Side Reactions during SPPS Incorporating this compound

The incorporation of this compound into peptide sequences using Solid-Phase Peptide Synthesis (SPPS) requires careful consideration of potential side reactions to ensure the integrity and purity of the final product. The unique structural features of homoarginine and the nature of the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protecting group necessitate specific strategies to mitigate these challenges.

Addressing Guanidine Side-Chain Reactivity and Potential δ-Lactam Formation

The guanidinium group of homoarginine, while crucial for its biological function, can exhibit unwanted reactivity. A potential side reaction is the intramolecular cyclization to form a δ-lactam. This can occur through the attack of the terminal guanidino nitrogen on the activated carboxyl group of the same residue or an adjacent one, particularly under the basic conditions used for Fmoc deprotection.

Side-chain lactam bridges are a known method for introducing conformational constraints into peptides. nih.gov While sometimes desirable, unintentional lactam formation is a significant side reaction that leads to truncated or structurally incorrect peptides. The synthesis of peptides containing arginine mimetics often involves complex multi-step processes on the solid phase, including guanylation of an amine precursor. nih.gov In the case of homoarginine, the extended side chain compared to arginine could influence the propensity for such cyclization reactions. The choice of protecting group for the guanidinium function is critical. The bulky and electronically stabilizing Pmc group on the guanidinium side chain of homoarginine is designed to prevent its participation in side reactions during coupling and deprotection cycles.

Strategies for Mitigation:

Optimized Coupling Conditions: Employing efficient coupling reagents and carefully controlling reaction times can minimize the window for intramolecular cyclization.

Steric Hindrance: The inherent bulk of the Pmc protecting group serves as a primary deterrent to unwanted side-chain reactivity, including lactam formation.

pH Control: Maintaining appropriate pH levels during synthesis, particularly avoiding excessively basic conditions for prolonged periods, can help suppress nucleophilic attack from the guanidinium group.

Prevention of Tryptophan Alkylation by Pmc-Derived Species in Protected Peptides

A well-documented side reaction in SPPS involves the alkylation of tryptophan residues by carbocations generated from acid-labile protecting groups during the final trifluoroacetic acid (TFA) cleavage step. drivehq.compeptide.com The Pmc group, while effective during synthesis, is a known source of such reactive species. peptide.com During TFA-mediated cleavage, the Pmc group can be transferred from the homoarginine side chain to the electron-rich indole (B1671886) ring of tryptophan. peptide.comiris-biotech.de

The extent of this side reaction is highly dependent on the spatial proximity of the arginine (or homoarginine) and tryptophan residues within the peptide sequence. nih.gov When these residues are separated by just one amino acid, the transfer of the Pmc group is most pronounced. nih.gov This modification results in a significant impurity that can be difficult to separate from the desired peptide.

Strategies for Mitigation:

Use of Scavengers: The inclusion of "scavenger" molecules in the TFA cleavage cocktail is the primary strategy to prevent this side reaction. drivehq.compeptide.com Scavengers, such as triisopropylsilane (TIS), ethanedithiol (EDT), and water, are nucleophiles that effectively trap the reactive Pmc-derived cations before they can alkylate tryptophan. sigmaaldrich.com

Alternative Protecting Groups: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group is often preferred over Pmc for arginine and its analogs when the sequence contains tryptophan. peptide.comresearchgate.net The Pbf group is more acid-labile, allowing for faster cleavage, and generates lower levels of tryptophan alkylation compared to Pmc. peptide.comresearchgate.net In one study, a 3-hour TFA treatment resulted in 69% of the desired peptide when Arg(Pbf) was used, compared to only 46% with Arg(Pmc). peptide.com

Indole Nitrogen Protection: Protecting the indole nitrogen of tryptophan with a tert-butyloxycarbonyl (Boc) group [Fmoc-Trp(Boc)-OH] provides an effective shield against electrophilic attack by Pmc-derived cations during cleavage. researchgate.net

Table 1: Comparison of Arginine Protecting Groups in Preventing Tryptophan Alkylation

| Protecting Group | Relative Level of Tryptophan Alkylation | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Pmc | High | Acid labile, simplifies final deprotection compared to older groups. peptide.com | Significant tryptophan alkylation during cleavage. peptide.comnih.gov |

| Pbf | Low | Significantly reduced tryptophan alkylation; more rapidly cleaved than Pmc. peptide.comresearchgate.net | Higher cost compared to Pmc. |

Strategies for Minimizing Aspartimide Rearrangements in Peptides Containing Homoarginine

Aspartimide formation is a notorious side reaction in Fmoc-based SPPS, occurring when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid (Asp) residue. nih.gov This is particularly problematic in sequences containing Asp-Gly, Asp-Asn, or Asp-Cys motifs. nih.gov The reaction is promoted by the basic conditions of piperidine-mediated Fmoc deprotection and results in a stable five-membered ring intermediate. iris-biotech.de This intermediate can then reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, both of which can also be racemized, leading to a complex mixture of impurities that are difficult to purify. nih.govpeptide.com While not directly caused by the homoarginine residue, this side reaction must be controlled in any peptide sequence that contains both Asp and Homoarg.

Strategies for Mitigation:

Modified Deprotection Conditions: Adding an acidic modifier like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to the piperidine deprotection solution can reduce the rate of aspartimide formation. nih.govbiotage.com

Sterically Hindered Side-Chain Protection: Replacing the standard tert-butyl (OtBu) ester on the Asp side chain with bulkier protecting groups, such as 3-methyl-pent-3-yl (OMpe) or 2-phenyl-isopropyl (O-2-PhiPr), sterically shields the side-chain carbonyl from nucleophilic attack. iris-biotech.deiris-biotech.de

Backbone Protection: The most effective method to completely prevent aspartimide formation is to protect the backbone amide nitrogen of the residue following the Asp. nih.gov This is typically achieved by incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group. peptide.comiris-biotech.de These groups are introduced by using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, which blocks the site of cyclization. iris-biotech.de

Cyanosulfurylide (CSY) Protecting Group: A newer strategy involves using a cyanosulfurylide (CSY) group to protect the aspartic acid side chain. This group forms a stable C-C bond, completely suppressing aspartimide formation, and can be cleaved with electrophilic halogen species. nih.govbohrium.com

Control of Racemization during Coupling and Deprotection Cycles for this compound

Racemization, the loss of stereochemical integrity at the α-carbon, is a potential side reaction during the activation and coupling steps of SPPS for any amino acid. nih.govnih.gov It is particularly a concern for residues like cysteine and histidine. nih.govpeptide.com The formation of an oxazolone (B7731731) intermediate during carboxyl group activation is a primary mechanism for racemization. researchgate.net While Fmoc-protected amino acids are generally designed to suppress this via a urethane (B1682113) linkage, the choice of coupling reagents and reaction conditions is still critical. nih.gov

For this compound, racemization can be influenced by the steric bulk of the side chain and the specific activation method used. Over-activation or prolonged exposure to basic conditions during coupling can increase the risk.

Strategies for Mitigation:

Choice of Coupling Reagents: Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) when used with additives such as Oxyma or HOBt are known to minimize racemization. peptide.comnih.gov Uronium/aminium-based reagents like HATU can lead to racemization if used with certain bases like N-methylmorpholine (NMM). nih.gov

Base Selection: The choice of base during coupling is critical. Highly hindered bases like N,N-diisopropylethylamine (DIPEA) are commonly used, but alternatives like 2,4,6-trimethylpyridine (B116444) (collidine) or 2,6-dimethylpyridine (B142122) (lutidine) have been shown to reduce racemization for sensitive residues. luxembourg-bio.com

In Situ Activation: Minimizing the time between amino acid activation and its coupling to the resin-bound peptide (i.e., avoiding "pre-activation") reduces the lifetime of the reactive intermediate, thereby lowering the chance of racemization. researchgate.net

Table 2: Impact of Coupling Conditions on Racemization

| Coupling Reagent/Base Combination | Relative Racemization Risk | Rationale |

|---|---|---|

| DIC / Oxyma | Low | Acidic/neutral conditions and the additive suppress oxazolone formation. sigmaaldrich.comnih.gov |

| HATU / DIPEA | Moderate | Commonly used; risk depends on pre-activation time and temperature. |

| HATU / NMM | High | NMM can promote racemization of sensitive amino acids. nih.gov |

Solvent System Optimization for this compound Incorporation

The solvent used in SPPS plays a crucial role in resin swelling, reagent solubility, and reaction kinetics. Traditionally, hazardous polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have dominated the field. tandfonline.comacs.org However, due to their classification as substances of very high concern (SVHC), there is a significant drive towards adopting greener, less toxic alternatives. tandfonline.comrsc.org

Evaluation of Green Solvents (e.g., N-Butylpyrrolidinone, Triethyl Phosphate) in SPPS

The suitability of a green solvent for incorporating this compound depends on its ability to effectively solvate the protected amino acid and coupling reagents, swell the polystyrene-based resin, and facilitate efficient reactions without exacerbating side reactions.

N-Butylpyrrolidinone (NBP): NBP is structurally similar to NMP but is not classified as reprotoxic. tandfonline.comresearchgate.net It has emerged as a strong candidate to replace DMF. Studies have shown that NBP performs comparably to or even better than DMF in SPPS. researchgate.net It effectively solubilizes most reagents and has been demonstrated to reduce the levels of both racemization and aspartimide formation compared to DMF. nih.govresearchgate.net This makes NBP an excellent choice for syntheses involving sensitive residues, including the incorporation of this compound.

Triethyl Phosphate (TEP): TEP is another promising green solvent with low toxicity, degrading into innocuous phosphoric acid and ethanol. tandfonline.comtandfonline.com It has a low viscosity, which is advantageous for penetrating the polymer matrix in SPPS. tandfonline.comtandfonline.com TEP can dissolve most Fmoc-amino acids and coupling reagents. However, some highly protected and polar derivatives, such as Fmoc-Arg(Pbf)-OH, may show limited solubility and require the use of a co-solvent like NBP. tandfonline.comtandfonline.com Given the structural similarity, the solubility of this compound in pure TEP would need to be empirically verified, but mixtures of TEP and NBP are likely to be effective.

Other green solvents explored for SPPS include 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), and γ-valerolactone (GVL), though they may have limitations in resin swelling or reagent solubility. tandfonline.comacs.org The choice of solvent can significantly impact the efficiency of the synthesis and the purity of the final peptide containing this compound.

Table 3: Properties of Selected Green Solvents for SPPS

| Solvent | Key Advantages | Potential Limitations |

|---|---|---|

| N-Butylpyrrolidinone (NBP) | Non-reprotoxic; reduces racemization and aspartimide formation compared to DMF. nih.govresearchgate.net | Higher viscosity and boiling point than DMF. |

| Triethyl Phosphate (TEP) | Low toxicity, degrades to innocuous products, low viscosity. tandfonline.comtandfonline.com | Limited solubility for some highly protected amino acids. tandfonline.comtandfonline.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Good solvent for coupling reagents. acs.org | May result in lower yields and more impurities compared to DMF in some cases. tandfonline.com |

Impact of Solvent Viscosity and Resin Penetration on Coupling Kinetics

The efficiency of the coupling reaction in SPPS is fundamentally dependent on the diffusion of reagents to the reactive sites on the growing peptide chain, which is anchored to a solid support resin. Solvent viscosity and the ability of the solvent to swell the resin, thereby allowing for effective penetration, are paramount factors governing these diffusion rates and, consequently, the kinetics of the coupling reaction.

Solvent Viscosity and its Influence:

Solvents with lower viscosity generally facilitate faster diffusion of the activated amino acid and coupling reagents into the resin matrix. High-viscosity solvents can impede this movement, leading to slower and potentially incomplete coupling reactions. This is particularly critical when incorporating bulky amino acids like this compound, where steric hindrance is already a challenge.

In the context of green chemistry initiatives within peptide synthesis, alternative solvents to the traditional N,N-dimethylformamide (DMF) are being explored. However, some of these greener solvents, such as N-butylpyrrolidinone (NBP), exhibit higher viscosity. Studies on the incorporation of the structurally similar Fmoc-Arg(Pbf)-OH in NBP have shown that elevated temperatures can be employed to decrease the solvent's viscosity, thereby enhancing the penetration of the coupling cocktail into the resin and accelerating the reaction. A similar strategy would likely prove beneficial for optimizing the coupling of this compound.

Data on Solvent Viscosity and Potential Impact on Coupling:

| Solvent | Viscosity at 25°C (mPa·s) | Polarity (Reichardt's Dye ET(30)) | General Impact on Coupling Kinetics |

| N,N-Dimethylformamide (DMF) | 0.80 | 43.8 | Standard, effective for most couplings. |

| N-Methyl-2-pyrrolidone (NMP) | 1.67 | 40.9 | Generally good, but higher viscosity can slow kinetics. |

| Dichloromethane (DCM) | 0.41 | 41.1 | Low viscosity, but may not be optimal for resin swelling. |

| N-Butylpyrrolidinone (NBP) | >2.0 | - | Higher viscosity can significantly impede coupling kinetics. |

This table presents general data. Specific performance with this compound would require empirical validation.

Resin Penetration and Swelling:

The solid support, typically a polystyrene-based resin, must swell adequately in the chosen solvent to make the peptide chains accessible for reaction. Insufficient swelling can lead to a significant number of reactive sites remaining inaccessible within the resin beads, resulting in deletion sequences and lower purity of the final peptide. The choice of resin and its degree of cross-linking, in conjunction with the solvent, determines the extent of swelling.

For the synthesis of peptides containing bulky residues like homoarginine, resins with a higher degree of swelling and lower cross-linking are often preferred. The larger pore size of such resins can better accommodate the growing peptide chain and the sterically demanding protected homoarginine residue, facilitating more efficient coupling.

Automated Synthesis Considerations for Homoarginine-Rich Peptide Sequences

The automation of SPPS has revolutionized peptide synthesis, enabling the rapid and reproducible production of complex peptide sequences. However, the incorporation of multiple homoarginine residues, creating homoarginine-rich sequences, introduces specific challenges that require careful consideration in automated synthesis protocols.

Challenges in Automated Synthesis of Homoarginine-Rich Peptides:

Aggregation: Arginine-rich peptides are known to be prone to aggregation on the solid support, which can hinder subsequent deprotection and coupling steps. The extended and flexible side chain of homoarginine may also contribute to inter-chain interactions, potentially exacerbating this issue.

Steric Hindrance: The bulky Pmc protecting group on the homoarginine side chain, coupled with the potential for peptide aggregation, can lead to incomplete couplings, especially as the peptide chain elongates.

Lactam Formation: While less common with the Pmc group compared to other protecting groups, the potential for intramolecular cyclization of the activated arginine or homoarginine derivative to form an unreactive lactam should be considered, as this side reaction can terminate chain elongation.

Strategies for Optimization in Automated Synthesizers:

To address these challenges, several strategies can be implemented in automated synthesis protocols:

Double Coupling: Programming the synthesizer to perform a second coupling step for the homoarginine residue can help to ensure complete incorporation, especially at difficult positions within the sequence.

Elevated Temperatures: Utilizing microwave or conventional heating during the coupling step can increase reaction kinetics and help to disrupt secondary structures and aggregation, thereby improving coupling efficiency.

Choice of Coupling Reagents: Stronger coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), are often employed to overcome the steric hindrance associated with bulky amino acids.

Optimized Washing Protocols: Extended and efficient washing steps are crucial to remove any unreacted reagents and by-products, and to help disrupt aggregation between synthesis cycles.

Real-time Monitoring: Some modern automated synthesizers allow for real-time monitoring of the Fmoc deprotection step by UV absorbance. A significant decrease in the signal can indicate poor accessibility of the N-terminus due to aggregation, prompting manual intervention or a change in the synthesis protocol.

Research Applications of Peptides Containing Fmoc Homoarg Pmc Oh

Design and Synthesis of Peptide-Based Biochemical Probes and Tools

The strategic incorporation of non-canonical amino acids like homoarginine, facilitated by protected derivatives such as Fmoc-Homoarg(Pmc)-OH, is pivotal in the development of advanced peptide-based biochemical probes and tools. These modifications aim to fine-tune peptide characteristics for specific applications in diagnostics, imaging, and biochemical assays.

Peptide-based probes are indispensable tools for real-time monitoring of biological processes and enzyme activities. While specific literature detailing the use of this compound in the direct synthesis of fluorescence-quenched probes is not extensively detailed in the provided search results, the general principle of incorporating modified amino acids to create sophisticated probes is well-established. Peptide probes often incorporate fluorophores or utilize lanthanide ions for luminescence, enabling the detection of enzyme activity through mechanisms like fluorescence resonance energy transfer (FRET) or Förster Resonance Energy Transfer (FRET) rsc.orgmaynoothuniversity.ie. The incorporation of homoarginine, facilitated by this compound, could potentially be employed to fine-tune the probe's interaction with its substrate or enzyme, or to modulate its spectral properties and cellular localization, thereby enhancing the sensitivity or specificity of enzyme activity assays. For example, lanthanide-based peptide probes have been successfully developed to monitor phosphatase and kinase activities rsc.org. The strategic placement of homoarginine within such probe sequences could offer novel ways to modulate binding interactions or conformational changes upon enzymatic cleavage, leading to a detectable signal.

Structure-Activity Relationship (SAR) Studies of Homoarginine-Containing Peptides

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific amino acid residues and their modifications contribute to a peptide's biological function. The use of this compound as a synthetic tool allows for the precise introduction of homoarginine to systematically investigate its role in peptide activity.

Table 1: Impact of Homoarginine Substitution on Peptide Activity

| Peptide Type / Target | Modified Residue Position | Native Residue | Homoarginine Derivative | Activity Metric | Change in Activity | Reference |

| Apidaecin | Arg17 | Arginine | Homoarginine | MIC (μM) | 2.5 vs 0.16 | nih.gov |

| PTH-(1-14)NH₂ | Leu11 | Leucine (B10760876) | Homoarginine | Potency (cAMP) | 30-fold increase | nih.gov |

| Relaxin-3 antagonist | Arg23 | Arginine | Homoarginine | Binding Affinity | >20-fold reduction | researchgate.net |

Compound List:

this compound

Homoarginine (hArg)

Arginine (Arg)

Lysine (B10760008) (Lys)

Ornithine

Citrulline (Cit)

Fmoc-Arg(Pbf)-OH

Fmoc-Arg(Mtr)-OH

Fmoc-Arg(Boc)2-OH

Fmoc-Lys(Alloc)-OH

Apidaecin

PTH-(1-14)NH₂

PTH-(1-34)

PTH-(1-11)NH₂

Relaxin-3 antagonist (R3 B1-22R)

Opioid peptides (neo-endorphins, dynorphins)

Glucagon

Vasopressin

Vasotocin

L-Histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycine

Development of Peptidomimetic Constructs Utilizing Homoarginine

Homoarginine's structure, characterized by an extra methylene (B1212753) group in the side chain compared to arginine and a guanidine (B92328) moiety, makes it a valuable component for creating peptidomimetics. These modifications aim to mimic or improve upon the biological functions of natural peptides.

The introduction of non-canonical amino acids (ncAAs) like homoarginine into peptide sequences is a powerful strategy to fine-tune their biological activity and enhance their stability against enzymatic degradation researchgate.net. Homoarginine can be substituted for arginine or lysine to potentially improve binding affinity to biological targets nih.gov. For instance, homoarginine's presence can modulate T-cell biology, influencing cellular processes relevant to diseases like atherosclerosis nih.gov. Furthermore, the substitution of lysine with homoarginine has been shown to increase peptide stability in serum and resistance to proteolysis by enzymes like trypsin mdpi.comescholarship.org. This enhanced stability contributes to a longer in vivo half-life, a critical factor for peptide-based therapeutics acs.orgcsic.es. The altered side chain length and the inherent properties of the guanidine group can also affect peptide conformation and interactions with cellular membranes, potentially improving efficacy in drug delivery systems google.com.

The incorporation of homoarginine can also contribute to the design of conformationally constrained peptide analogues. Cyclization strategies, often involving ncAAs, are employed to lock peptides into specific bioactive conformations, thereby increasing their stability and binding affinity . Homoarginine's structure can influence peptide folding; for example, it has been used in β-peptides to stabilize helical structures through electrostatic interactions papyrusbio.com. The ability to precisely control peptide conformation is vital for developing effective peptidomimetics that can target protein-protein interactions or specific receptors researchgate.netnih.gov.

Bioconjugation Chemistry of Homoarginine-Modified Peptides

The guanidine moiety of homoarginine, particularly after deprotection, offers a reactive handle for various bioconjugation and labeling strategies.

The guanidine group of homoarginine, similar to arginine, is a nucleophilic site that can be selectively derivatized. Common strategies involve reactions with α-dicarbonyl compounds, such as malondialdehyde (MDA) or phenylglyoxal, which react with the guanidine under specific pH conditions to form stable adducts nih.govnih.goviris-biotech.de. These modifications can alter the peptide's physicochemical properties, aiding in its analysis by mass spectrometry nih.govnih.gov. Alternatively, modified arginine derivatives, such as Nω-carbamoylated arginines, offer a site for conjugating labels while retaining a basic character, making them suitable for creating probes or improving pharmacokinetic properties researchgate.net. The conversion of lysine to homoarginine using reagents like O-methylisourea is also a method to introduce guanidine functionalities, relevant for analytical purposes and polymer synthesis nih.govnih.gov.

Derivatization of the guanidine group in homoarginine-containing peptides finds significant application in analytical chemistry and bioconjugation. These modifications are crucial for enhancing peptide detection and characterization using mass spectrometry nih.govnih.govnih.gov. For instance, labeling strategies are employed to increase the sensitivity of peptide detection, particularly for phosphopeptides or lysine-terminated peptides. Furthermore, the guanidine group can serve as an attachment point for fluorescent labels or other functional moieties, enabling the creation of probes for studying cellular uptake or for targeted drug delivery systems researchgate.net. The ability to selectively modify the guanidine group expands the utility of homoarginine in creating functionalized peptides for diverse research applications.

Analytical Characterization and Quality Assurance of Fmoc Homoarg Pmc Oh Derived Peptides

Chromatographic Methodologies for Purity and Identity Confirmation (e.g., RP-HPLC, LC-MS)

Chromatographic methods, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for evaluating the purity and confirming the identity of peptides incorporating Fmoc-Homoarg(Pmc)-OH.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for peptide analysis and purification. nih.govhplc.euthermofisher.com It separates peptides based on their hydrophobicity, allowing for the detection and quantification of impurities. hplc.euthermofisher.com The use of RP-HPLC is crucial in monitoring the progress of peptide synthesis and in the final purification of the target peptide. nih.govscispace.com The high resolving power of RP-HPLC can distinguish between peptides with very similar primary sequences, often differing by just a single amino acid. thermofisher.com

A typical RP-HPLC analysis of a crude synthetic peptide containing Homoarginine would reveal a major peak corresponding to the desired product and several smaller peaks representing impurities. These impurities can include deletion sequences (peptides missing one or more amino acids), truncated sequences, or peptides with incompletely removed protecting groups.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. This hyphenated technique is exceptionally powerful for confirming the identity of the synthesized peptide by providing its molecular weight. nih.gov Following separation by LC, the peptide elutes into the mass spectrometer, where it is ionized, and its mass-to-charge ratio (m/z) is determined. This allows for the precise confirmation that the synthesized peptide has the correct molecular weight corresponding to its amino acid sequence, including the incorporated Homoarginine residue.

The table below illustrates a hypothetical analysis of a synthetic peptide containing Homoarginine using RP-HPLC and LC-MS.

| Analytical Technique | Parameter Measured | Observed Result | Interpretation |

|---|---|---|---|

| RP-HPLC | Purity (%) | 98.5% | The main peak corresponding to the target peptide constitutes 98.5% of the total peak area, indicating high purity. |

| LC-MS | Molecular Weight (m/z) | [M+H]+ = 1250.7 Da | The observed molecular weight matches the calculated theoretical molecular weight of the target peptide, confirming its identity. |

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, High-Resolution Mass Spectrometry)

Spectroscopic methods are vital for the detailed structural characterization of peptides containing this compound, providing insights into their three-dimensional conformation and verifying the correct amino acid sequence. nih.gov

High-Resolution Mass Spectrometry (HRMS) , often coupled with tandem mass spectrometry (MS/MS), provides highly accurate mass measurements, enabling the unambiguous determination of the elemental composition of the peptide. chempep.com In MS/MS, the peptide ion is fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides sequence information, allowing for the verification of the amino acid sequence, including the precise location of the Homoarginine residue. researchgate.net The high resolution of this technique is critical for distinguishing between isobaric species (molecules with the same nominal mass but different elemental compositions).

The following table summarizes the application of these spectroscopic techniques in the structural elucidation of a Homoarginine-containing peptide.

| Spectroscopic Technique | Information Obtained | Significance |

|---|---|---|

| NMR Spectroscopy | Three-dimensional structure, side-chain conformation | Confirms the overall fold of the peptide and the spatial arrangement of the Homoarginine residue. |

| High-Resolution Mass Spectrometry (HRMS/MS) | Accurate molecular weight, amino acid sequence | Provides definitive confirmation of the peptide's identity and primary structure. researchgate.net |

Assessment of Enantiomeric Purity in Synthesized Peptides and Homoarginine Derivatives

The stereochemistry of amino acids is critical for the biological activity of peptides. nih.govresearchgate.net Therefore, assessing the enantiomeric purity of synthesized peptides and the Homoarginine derivatives used in their synthesis is a crucial aspect of quality control. nih.govresearchgate.net Racemization, the conversion of an L-amino acid to a D-amino acid, can occur during peptide synthesis and can lead to peptides with altered or abolished biological activity. nih.gov

Several analytical methods are employed to determine enantiomeric purity, with chiral chromatography being a prominent technique. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase to separate enantiomers. researchgate.netdigitellinc.comnih.gov This method can be used to directly analyze the enantiomeric purity of the this compound starting material and, after hydrolysis of the final peptide, the enantiomeric purity of the constituent amino acids. digitellinc.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for enantiomeric purity analysis. semanticscholar.org This often involves derivatization of the amino acids to make them volatile, followed by separation on a chiral GC column.

The data below illustrates a hypothetical result from a chiral HPLC analysis for determining the enantiomeric purity of a synthesized Homoarginine-containing peptide after acid hydrolysis.

| Amino Acid | L-Isomer (%) | D-Isomer (%) | Enantiomeric Purity (%) |

|---|---|---|---|

| Homoarginine | 99.9 | 0.1 | 99.8 |

Quantitative Analysis of Homoarginine Incorporation and Post-Synthetic Modifications

Quantitative analysis is essential to confirm the correct incorporation of Homoarginine and to detect and quantify any post-synthetic modifications that may have occurred.

Amino Acid Analysis (AAA) is a classical method for determining the amino acid composition of a peptide. After acid hydrolysis of the peptide into its constituent amino acids, the amino acids are separated and quantified. This technique can verify the presence and relative abundance of Homoarginine in the peptide chain.

Mass Spectrometry-based techniques are also powerful for quantitative analysis. By using isotopically labeled internal standards, it is possible to accurately quantify the amount of a specific peptide in a sample. Furthermore, MS can be used to identify and quantify various post-synthetic modifications. For arginine and homoarginine residues, these modifications can include deamidation, oxidation, or other chemical alterations that might occur during synthesis or storage. nih.govbiorxiv.orgnih.gov Peptide mapping, which involves enzymatic digestion of the protein followed by LC-MS analysis of the resulting peptides, is a powerful tool for detecting and localizing post-translational modifications. lcms.cz

Research has also explored methods for the direct modification of arginine residues in native peptides, which can be adapted for the analysis of Homoarginine-containing peptides. nih.gov

The following table presents a hypothetical quantitative analysis of a Homoarginine-containing peptide.

| Analytical Method | Parameter | Result | Conclusion |

|---|---|---|---|

| Amino Acid Analysis | Molar ratio of Homoarginine to other amino acids | Consistent with the expected sequence | Confirms the correct incorporation of Homoarginine. |

| LC-MS/MS | Presence and abundance of post-synthetic modifications | Oxidized Homoarginine detected at <0.5% | Indicates minimal oxidative damage to the peptide. |

Emerging Research Directions and Future Perspectives for Fmoc Homoarg Pmc Oh

Exploration of Novel Protecting Group Chemistries for Homoarginine

The Pmc protecting group has been a standard for the guanidino group of arginine and homoarginine in Fmoc-SPPS due to its acid-lability, allowing for cleavage under relatively mild conditions. However, research continues to explore alternative and improved protecting group strategies. The primary drivers for developing new protecting groups include enhancing orthogonality, improving cleavage efficiency, minimizing side reactions, and increasing compatibility with complex peptide sequences, particularly those containing sensitive residues like tryptophan.

For instance, the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is often preferred over Pmc when tryptophan is present, as it leads to significantly less tryptophan alkylation during final deprotection peptide.com. This comparative performance highlights the ongoing need for protecting groups that offer superior selectivity and reduced side-product formation. Future research may focus on developing protecting groups that are even more labile, allowing for selective deprotection without affecting other acid-labile groups, or those that can be removed under neutral or orthogonal conditions. The NO2 (nitro) group has been revisited as a protecting group for arginine, showing promise in preventing δ-lactam formation and demonstrating stability in solution, with potential for removal while the peptide is still resin-bound nih.gov. Investigations into novel guanidino protecting groups aim to balance stability during synthesis with ease of removal, ensuring high purity and yield of the final peptide product.

High-Throughput Synthesis and Screening Methodologies for Homoarginine Peptide Libraries

The generation and screening of combinatorial peptide libraries are crucial for discovering novel peptides with desired biological activities. Incorporating homoarginine into these libraries allows for the exploration of its impact on peptide function, stability, and interaction profiles. High-throughput synthesis methods, such as split-and-pool synthesis, enable the creation of vast libraries containing millions of unique sequences wikipedia.orgamericanpeptidesociety.org.

Future directions in this area involve further optimizing these synthesis methodologies for homoarginine-containing peptides. This includes developing more efficient coupling protocols that accommodate the potentially bulky guanidino group and exploring automated synthesis platforms that can handle complex sequences with high fidelity. Furthermore, advancements in screening technologies, such as next-generation sequencing and high-throughput screening assays, are essential for efficiently identifying active peptides from large libraries. The integration of machine learning and artificial intelligence is also poised to revolutionize peptide library design and screening, enabling predictive modeling of peptide properties and accelerating the discovery of lead compounds.

Computational Design and Predictive Modeling for Homoarginine-Containing Peptides

Future research will likely focus on developing more sophisticated predictive models that can accurately forecast the behavior of homoarginine in various biological contexts. This includes designing peptides with enhanced stability, improved target specificity, and optimized pharmacokinetic profiles. Techniques like molecular dynamics simulations can provide detailed insights into the conformational landscape of homoarginine-containing peptides, while machine learning models can predict structure-activity relationships and identify optimal sequences for specific therapeutic applications nih.govnih.govresearchgate.netuniv-paris-diderot.fr. The integration of these computational strategies with experimental validation will accelerate the discovery and development of novel homoarginine-based therapeutics.

Integration with Chemo-Ligation and Protein Ligation Strategies for Complex Peptide Architectures

Chemo-ligation and protein ligation strategies, such as Native Chemical Ligation (NCL) and Expressed Protein Ligation (EPL), are powerful techniques for assembling large and complex peptides or proteins from smaller synthetic fragments nih.govnih.govnih.govmdpi.comscispace.comgoogle.comnih.govmdpi.com. These methods allow for the incorporation of non-canonical amino acids, post-translational modifications, and the creation of intricate peptide architectures that are difficult or impossible to synthesize using traditional SPPS alone.

The incorporation of homoarginine into fragments intended for ligation presents unique challenges and opportunities. Researchers are exploring how the guanidino group of homoarginine might influence ligation efficiency or require specific protecting group strategies during fragment synthesis. Future research will likely focus on developing ligation protocols that are highly compatible with homoarginine residues, ensuring high yields and purity of the final ligated products. This could involve designing specific ligation sites or optimizing reaction conditions to accommodate the basic nature of the guanidino group. The ability to seamlessly integrate homoarginine-containing fragments into larger protein constructs via ligation will be crucial for building sophisticated biomolecules with novel functionalities.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Fmoc-Homoarg(Pmc)-OH using solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The synthesis involves sequential coupling of Fmoc-protected amino acids to a resin-bound peptide chain. Key steps include:

- Deprotection : Removal of the Fmoc group using 20% piperidine in DMF to expose the amino group for coupling .

- Coupling : Activation of this compound with reagents like HBTU/HOBt in solvents such as DMF or NMP. Reaction temperatures (e.g., 45°C) can enhance efficiency by reducing solvent viscosity .

- Side-chain protection : The Pmc group protects the guanidinium moiety during synthesis, preventing undesired side reactions .

- Cleavage : Final TFA treatment releases the peptide from the resin while removing Pmc and other acid-labile protecting groups .

Q. Why is the Pmc group specifically chosen for protecting Homoarginine in peptide synthesis?

- Methodological Answer : The Pmc (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group offers stability during Fmoc-based SPPS while being selectively removed under acidic conditions (e.g., 95% TFA). Its bulkiness minimizes steric hindrance compared to other sulfonyl-based protectants, ensuring efficient coupling and reduced racemization .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store at -20°C in a desiccator to prevent moisture absorption and decomposition. Pre-dissolve in anhydrous DMF or NMP before use to avoid side reactions caused by residual water .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in challenging peptide sequences?

- Methodological Answer :

- Solvent selection : Use low-viscosity solvents like DMF or NMP to improve reagent diffusion, especially for long or hydrophobic peptides .

- Temperature control : Maintain coupling at 45°C to enhance reaction kinetics without compromising Pmc group stability .

- Double coupling : Repeat the coupling step with fresh reagents for sterically hindered residues .

- Monitoring : Employ Kaiser or chloranil tests to verify complete coupling before proceeding .

Q. What analytical techniques are recommended to resolve contradictions in peptide purity after incorporating this compound?

- Methodological Answer :

- HPLC-MS : Use reverse-phase HPLC with a C18 column and a water-acetonitrile gradient (0.1% TFA) to separate impurities. Confirm mass accuracy via ESI-MS to detect truncations or deletions .

- Side-reaction analysis : Investigate incomplete deprotection (e.g., residual Pmc) via LC-MS or Edman degradation. Adjust TFA cleavage time or add scavengers (e.g., triisopropylsilane) to minimize side products .

Q. How does the methyl group in Homoarginine’s side chain influence peptide-protein interactions in structural studies?

- Methodological Answer : The additional methylene group in Homoarginine extends the side chain, altering hydrogen-bonding geometry and enhancing binding specificity to targets like proteases or kinases. Comparative studies using circular dichroism (CD) and surface plasmon resonance (SPR) can quantify affinity changes between arginine and homoarginine-containing peptides .

Q. What strategies mitigate side reactions during Pmc group deprotection in acid-sensitive peptides?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。